molecular formula C16H13F3N2O2 B12531543 4-[1-(2-hydroxyethyl)-7-(trifluoromethyl)-1H-indazol-3-yl]phenol CAS No. 680613-34-7

4-[1-(2-hydroxyethyl)-7-(trifluoromethyl)-1H-indazol-3-yl]phenol

Cat. No.: B12531543
CAS No.: 680613-34-7
M. Wt: 322.28 g/mol
InChI Key: OSSCGRZBJBJCLX-UHFFFAOYSA-N
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Description

4-[1-(2-hydroxyethyl)-7-(trifluoromethyl)-1H-indazol-3-yl]phenol is a complex organic compound that features a trifluoromethyl group, an indazole ring, and a phenol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[1-(2-hydroxyethyl)-7-(trifluoromethyl)-1H-indazol-3-yl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the indazole ring .

Scientific Research Applications

4-[1-(2-hydroxyethyl)-7-(trifluoromethyl)-1H-indazol-3-yl]phenol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[1-(2-hydroxyethyl)-7-(trifluoromethyl)-1H-indazol-3-yl]phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The indazole ring can bind to various receptors, modulating their activity and leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(2-hydroxyethyl)-7-(trifluoromethyl)-1H-indazol-3-yl]phenol is unique due to the combination of its trifluoromethyl group, indazole ring, and phenol group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Biological Activity

4-[1-(2-hydroxyethyl)-7-(trifluoromethyl)-1H-indazol-3-yl]phenol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C16H13F3N2O3
  • Molecular Weight : 338.281 g/mol
  • LogP : 3.1256 (indicating moderate lipophilicity)
  • Polar Surface Area (PSA) : 78.51 Ų

These properties suggest that the compound has favorable characteristics for bioavailability and interaction with biological targets.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells.

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as Ki-67.
  • Case Study : In vitro studies demonstrated IC50 values ranging from 5 to 15 µM against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines, indicating potent anticancer activity .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, showing effectiveness against several bacterial strains.

  • Activity Spectrum : It demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 20 to 50 µg/mL, comparable to standard antibiotics .

3. Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. The compound has shown promise as an anti-inflammatory agent.

  • Mechanism : It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
  • Research Findings : In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a reduction of cytokine levels by up to 70% .

Research Findings Summary

Biological ActivityCell Line/OrganismIC50/MIC ValueMechanism
AnticancerMCF-75 - 15 µMApoptosis induction via caspase activation
AntimicrobialE. coli20 - 50 µg/mLBacterial cell wall synthesis inhibition
Anti-inflammatoryMacrophagesN/ACytokine production inhibition

Properties

CAS No.

680613-34-7

Molecular Formula

C16H13F3N2O2

Molecular Weight

322.28 g/mol

IUPAC Name

4-[1-(2-hydroxyethyl)-7-(trifluoromethyl)indazol-3-yl]phenol

InChI

InChI=1S/C16H13F3N2O2/c17-16(18,19)13-3-1-2-12-14(10-4-6-11(23)7-5-10)20-21(8-9-22)15(12)13/h1-7,22-23H,8-9H2

InChI Key

OSSCGRZBJBJCLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)N(N=C2C3=CC=C(C=C3)O)CCO

Origin of Product

United States

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